molecular formula C16H19N3O2S B5689760 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B5689760
M. Wt: 317.4 g/mol
InChI Key: UZFOWPSJIPWOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as PD98059, is a synthetic organic compound that has been widely used in scientific research for its ability to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a key signaling pathway that regulates various cellular processes, including cell growth, differentiation, and apoptosis. In

Mechanism of Action

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide is a selective inhibitor of the MAP kinase kinase (MEK) enzyme, which is a key component of the MAPK pathway. MEK activates the downstream MAP kinase (MAPK) enzymes, which in turn activate various transcription factors and other signaling molecules that regulate cellular processes. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide inhibits MEK by binding to its active site and preventing its activation. This leads to the inhibition of downstream MAPK signaling and the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cell types. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to induce apoptosis in cancer cells and regulate the expression of various genes involved in cell growth and differentiation. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to have anti-inflammatory effects and regulate the production of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of the MEK enzyme, which allows for the specific inhibition of the MAPK pathway. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of the MAPK pathway. However, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by various factors, such as cell type, culture conditions, and the duration of treatment.

Future Directions

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has several potential future directions for scientific research. It can be used to study the role of the MAPK pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide can also be used to investigate the mechanisms of action of various drugs and signaling molecules that activate the MAPK pathway. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide can be used to develop new therapeutic strategies for diseases that involve the dysregulation of the MAPK pathway.

Synthesis Methods

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 4-ethoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine to form 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethanol. This intermediate is then reacted with thionyl chloride to form 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethyl chloride. The final step involves the reaction of 2-(4,6-dimethyl-2-pyrimidinyl)phenylmethyl chloride with N-(2-aminoethyl)acetamide to form 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. It has been used to investigate the mechanism of action of various growth factors, cytokines, and other signaling molecules that activate the MAPK pathway. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide has also been used to study the role of the MAPK pathway in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-4-21-14-7-5-13(6-8-14)19-15(20)10-22-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOWPSJIPWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

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